Acide 6-(thiophène-2-yl)nicotinique

Vue d'ensemble

Description

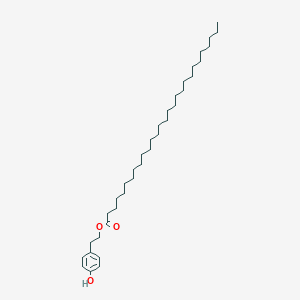

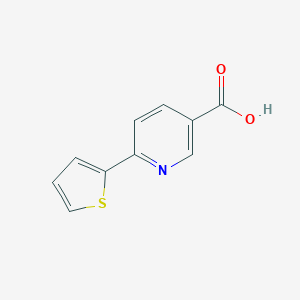

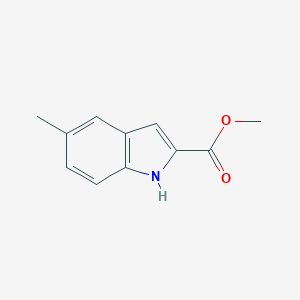

“6-(Thiophen-2-yl)nicotinic acid” is a chemical compound with the molecular formula C10H7NO2S . It is a derivative of nicotinic acid, which is a nitrogen-containing heterocycle natural molecule, and thiophene, which is a sulfur-containing heterocycle .

Synthesis Analysis

A series of new N-(thiophen-2-yl)nicotinic acid derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of “6-(Thiophen-2-yl)nicotinic acid” was confirmed through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(Thiophen-2-yl)nicotinic acid” derivatives involve the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Applications De Recherche Scientifique

Activité fongicide

Ce composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de la nicotinamide ayant des propriétés fongicides potentielles. La chloro-substitution en position six a été trouvée pour augmenter considérablement l'activité fongicide .

Investigation structurale

Acide 6-(thiophène-2-yl)nicotinique: a fait l'objet d'une investigation structurale, y compris l'analyse de la surface de Hirshfeld, qui est cruciale pour comprendre les interactions et les propriétés moléculaires .

Activité antituberculeuse

Des dérivés de ce composé ont été synthétisés et évalués pour leur potentiel in vitro activité antimycobactérienne contre M. tuberculosis, ce qui indique son utilisation dans le développement de traitements contre la tuberculose .

Inhibition de la corrosion

Les dérivés du thiophène, y compris ceux liés à l'This compound, sont utilisés dans la chimie industrielle et la science des matériaux comme inhibiteurs de corrosion, mettant en évidence leur polyvalence dans les applications pratiques .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 6-(Thiophen-2-yl)nicotinic acid, also known as 6-thien-2-ylnicotinic acid, are fungal phytopathogens . These pathogens, which include oomycetes, ascomycetes, basidiomycetes, and deuteromycetes, pose severe threats to human health, food safety, and agriculture .

Mode of Action

The compound interacts with these fungal phytopathogens, causing changes that result in fungicidal activities

Biochemical Pathways

It’s clear that the compound affects the life cycle of fungal phytopathogens, leading to their eradication .

Result of Action

The compound exhibits excellent fungicidal activities. For instance, in a greenhouse bioassay against cucumber downy mildew (CDM, Pseudoperonospora cubensis), compounds 4a and 4f exhibited fungicidal activities superior to both diflumetorim and flumorph .

Action Environment

It’s worth noting that the compound’s efficacy was tested in a greenhouse environment .

Analyse Biochimique

Biochemical Properties

It is known that this compound and its derivatives have shown promising fungicidal activities

Cellular Effects

Some studies have suggested that derivatives of this compound have shown anticancer activity against various cell lines . It is also suggested that these compounds may have an effect on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound and its derivatives can interact with various biomolecules, potentially leading to changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound and its derivatives have shown stability in alkaline conditions

Dosage Effects in Animal Models

It is known that this compound and its derivatives have shown promising results in the treatment of multiple sclerosis

Metabolic Pathways

It is known that this compound and its derivatives are involved in the metabolism of nicotine

Propriétés

IUPAC Name |

6-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGFXNUFKLRCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572524 | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179408-54-9 | |

| Record name | 6-(2-Thienyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179408-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B179824.png)

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)